molecular formula C17H17F2NO2S B2435102 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide CAS No. 1049358-29-3

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2435102
CAS No.: 1049358-29-3
M. Wt: 337.38
InChI Key: BILKZGSIVMRZMI-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine atoms, a cyclopropyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The benzenesulfonamide moiety may play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide: Similar in structure but lacks the methyl group.

    N-fluorobenzenesulfonimide: Shares the benzenesulfonamide moiety but differs in the rest of the structure.

Uniqueness

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide is unique due to the combination of its fluorine atoms, cyclopropyl group, and benzenesulfonamide moiety, which collectively contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c1-12-10-15(19)6-7-16(12)23(21,22)20-11-17(8-9-17)13-2-4-14(18)5-3-13/h2-7,10,20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILKZGSIVMRZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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